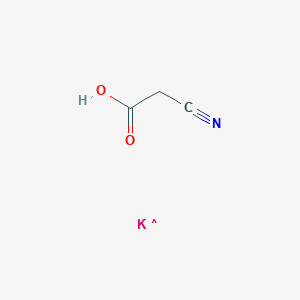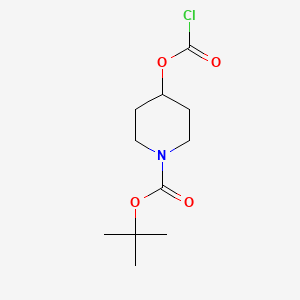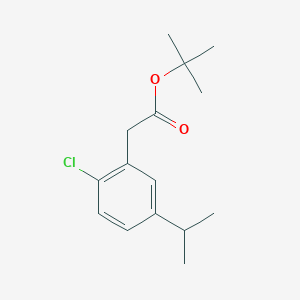
Tert-butyl 2-(2-chloro-5-isopropyl-phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(2-chloro-5-isopropylphenyl)acetate: is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and an acetate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-chloro-5-isopropylphenyl)acetate typically involves the esterification of 2-(2-chloro-5-isopropylphenyl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: Hydroxy or keto derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic chemistry.
Biology: In biological research, derivatives of this compound can be used as probes or ligands to study enzyme interactions and receptor binding.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, including fragrances, flavors, and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(2-chloro-5-isopropylphenyl)acetate depends on its specific application. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with other molecules.
Molecular Targets and Pathways:
Enzymatic Interactions: The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and function.
Receptor Binding: Derivatives of the compound may bind to specific receptors, modulating biological pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl acetate: A simpler ester with similar reactivity but lacking the chloro and isopropyl groups.
2-(2-Chloro-5-isopropylphenyl)acetic acid: The acid precursor to the ester, with different reactivity and applications.
tert-Butyl 2-(2-chlorophenyl)acetate: A similar ester without the isopropyl group, affecting its physical and chemical properties.
Uniqueness: tert-Butyl 2-(2-chloro-5-isopropylphenyl)acetate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the chloro and isopropyl groups on the phenyl ring enhances its chemical versatility, making it suitable for a wide range of applications in research and industry.
Eigenschaften
Molekularformel |
C15H21ClO2 |
|---|---|
Molekulargewicht |
268.78 g/mol |
IUPAC-Name |
tert-butyl 2-(2-chloro-5-propan-2-ylphenyl)acetate |
InChI |
InChI=1S/C15H21ClO2/c1-10(2)11-6-7-13(16)12(8-11)9-14(17)18-15(3,4)5/h6-8,10H,9H2,1-5H3 |
InChI-Schlüssel |
CORFCVPIRGDGGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)Cl)CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13909687.png)
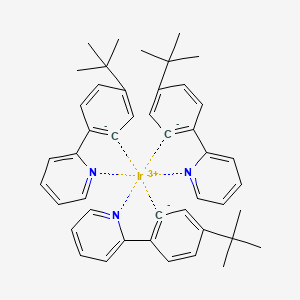

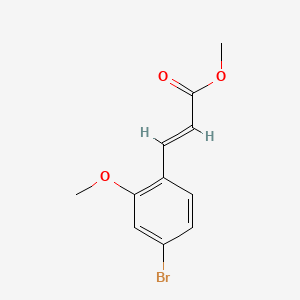
![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)


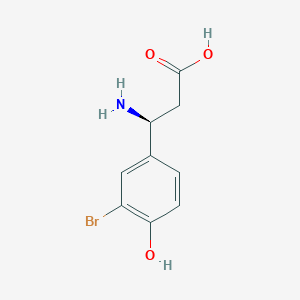

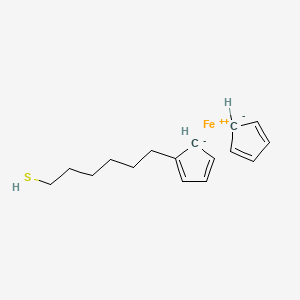
![2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid)](/img/structure/B13909751.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B13909756.png)
